molecular formula C17H25N3O4 B2593779 3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate CAS No. 1351634-90-6

3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate

Cat. No.: B2593779
CAS No.: 1351634-90-6
M. Wt: 335.404
InChI Key: KCAMZTILMKPFEH-UHFFFAOYSA-N
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Description

3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate is a chemical compound with a complex structure that includes a cyclohexyl ring, a phenylcarbamate group, and a ureido group attached to a methoxyethyl chain

Scientific Research Applications

3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form cyclohexyl phenylcarbamate. This intermediate is then reacted with 2-methoxyethyl isocyanate to introduce the ureido group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their function. The phenylcarbamate group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(2-Methoxyethyl)ureido)cyclohexyl methylcarbamate
  • 3-(3-(2-Methoxyethyl)ureido)cyclohexyl ethylcarbamate
  • 3-(3-(2-Methoxyethyl)ureido)cyclohexyl butylcarbamate

Uniqueness

3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate is unique due to the presence of the phenyl group, which can enhance its interactions with aromatic systems in biological molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

[3-(2-methoxyethylcarbamoylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-23-11-10-18-16(21)19-14-8-5-9-15(12-14)24-17(22)20-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAMZTILMKPFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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